molecular formula C15H18O2 B1239088 (5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one

(5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one

Cat. No.: B1239088
M. Wt: 230.3 g/mol
InChI Key: XVOHELPNOXGRBQ-NXAIOARDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Furanodienone can be synthesized through various synthetic routes. One common method involves the cyclization of germacrone, a precursor sesquiterpene, under acidic conditions . The reaction typically requires the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of furanodienone often involves the extraction and isolation from natural sources, particularly the rhizomes of Curcuma species. The extraction process includes solvent extraction, followed by chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Furanodienone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Furanodienone epoxide.

    Reduction: Dihydrofuranodienone.

    Substitution: Various substituted furanodienone derivatives.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

(5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one

InChI

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7+,11-6+

InChI Key

XVOHELPNOXGRBQ-NXAIOARDSA-N

Isomeric SMILES

C/C/1=C\C(=O)C2=C(C/C(=C/CC1)/C)OC=C2C

SMILES

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C

Canonical SMILES

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C

Synonyms

furanodienone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
Reactant of Route 2
Reactant of Route 2
(5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
Reactant of Route 3
(5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
Reactant of Route 4
(5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
Reactant of Route 5
(5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
Reactant of Route 6
(5E,9E)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one

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